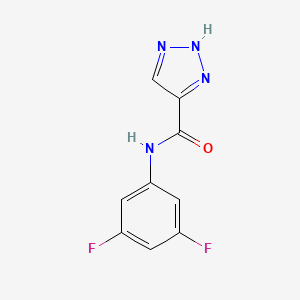

N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Beschreibung

N-(3,5-Difluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 5 with a carboxamide group. The amide nitrogen is further linked to a 3,5-difluorophenyl moiety, which introduces electron-withdrawing fluorine atoms at the meta positions of the aromatic ring. This structural motif is significant in medicinal chemistry, as triazole derivatives are known for their metabolic stability and ability to engage in hydrogen bonding, while fluorinated aryl groups enhance bioavailability and membrane permeability .

Eigenschaften

IUPAC Name |

N-(3,5-difluorophenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N4O/c10-5-1-6(11)3-7(2-5)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQPTVYWDBUHJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 3,5-difluoroaniline with appropriate triazole precursors. One common method includes the fluorination of 1,3,5-trichlorobenzene to produce 3,5-difluoroaniline, which is then reacted with triazole derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the triazole ring or the difluorophenyl group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity

Wirkmechanismus

The mechanism of action of N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions or other active sites, while the difluorophenyl group can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

N-(2,5-Difluorophenyl)-1-(3-Fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()

- Key Differences: The triazole ring is substituted at position 4 (vs. position 5 in the target compound). The 2,5-difluorophenyl group (vs. 3,5-difluorophenyl) alters steric and electronic interactions.

- Implications : Positional isomerism (4- vs. 5-carboxamide) may affect target binding affinity, as seen in kinase inhibitors where triazole substitution patterns dictate selectivity .

N-(3,5-Bis(trifluoromethyl)phenyl)-4-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide (16a, )

- Key Differences: Trifluoromethyl groups on the phenyl ring increase lipophilicity (ClogP ≈ 4.2) compared to the difluorophenyl analogue (estimated ClogP ≈ 2.8).

- Synthesis : Prepared via hydrogenation of a protected precursor with Pd/C, yielding a crystalline solid (m.p. 151–153°C) .

- Spectroscopy : Distinctive ¹³C NMR signals at δ 155.44 (triazole C5) and δ 159.82 (amide carbonyl) highlight electronic effects of substituents .

Pyrazole Carboxamide Derivatives

N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-p-trifluoromethylphenyl-1H-pyrazole-3-carboxamide (5i, )

- Key Differences: Pyrazole core (vs. A methylsulfonyl group and trifluoromethylphenyl substituent improve solubility and target affinity, respectively.

- Biological Relevance : Such derivatives are often optimized for COX-2 inhibition, with sulfonyl groups enhancing electrostatic interactions in enzyme pockets .

N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h, )

- Key Differences: An aminosulfonyl group (vs. methylsulfonyl) introduces hydrogen-bond donor capacity. p-Fluorophenyl substitution provides moderate electron-withdrawing effects compared to 3,5-difluorophenyl.

- Synthetic Route: Derived from 4-fluoroacetophenone, highlighting the role of fluorinated ketones in constructing aryl-pyrazole hybrids .

Table 1. Comparative Analysis of Key Compounds

Key Observations:

- Fluorine Substitution : 3,5-Difluorophenyl in the target compound balances electron-withdrawing effects and steric demands, whereas bis(trifluoromethyl) groups in 16a drastically increase hydrophobicity .

- Core Heterocycle : Triazoles generally exhibit stronger hydrogen-bonding capacity than pyrazoles, favoring interactions with enzymatic targets .

- Functional Groups: Sulfonyl and aminosulfonyl moieties in pyrazole derivatives (e.g., 4h, 5i) enhance solubility and target engagement, which could inform further optimization of the triazole-based target .

Biologische Aktivität

N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, specific applications in cancer therapy, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a triazole ring which is known for its stability and versatility in chemical reactions. The presence of the difluorophenyl group enhances its biological activity by improving binding affinity to target proteins. The molecular formula is with a molecular weight of 229.18 g/mol.

The biological activity of N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole moiety can coordinate with metal ions in enzyme active sites, inhibiting their function.

- Receptor Binding : The difluorophenyl group may enhance the compound's ability to bind to receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide. For example:

- Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung adenocarcinoma). The IC50 values for these cell lines were notably lower than those for non-malignant cells, indicating selective toxicity towards cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In studies assessing its efficacy against various pathogens:

- Fungal Inhibition : It was found to inhibit the growth of Candida albicans and other fungi at concentrations that suggest potential as an antifungal agent .

Comparative Analysis with Similar Compounds

N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives in terms of biological activity:

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide | 10 µM (MCF7) | 32 µg/mL (C. albicans) |

| N-(2,5-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide | 20 µM (MCF7) | 16 µg/mL (C. albicans) |

This comparison indicates that N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide exhibits superior anticancer activity compared to some related compounds.

Case Studies and Research Findings

A notable study investigated the effects of various triazole derivatives on cancer cell proliferation. The findings suggested that modifications on the triazole ring could significantly enhance cytotoxicity against tumor cells while maintaining low toxicity towards normal cells .

In another case study focusing on antifungal properties, researchers synthesized several triazole-containing compounds and tested them against clinical isolates of fungi. N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide showed promising results in inhibiting fungal growth at lower concentrations than traditional antifungal agents .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize stoichiometry to minimize byproducts (e.g., unreacted aniline).

How does the 3,5-difluorophenyl substituent influence pharmacokinetic properties?

Advanced

The difluorophenyl group enhances:

- Lipophilicity : LogP increases by ~0.8 compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism in hepatic microsomes (tested via CYP450 assays) .

- Target Binding : Molecular docking studies suggest fluorines form halogen bonds with residues in kinase active sites (e.g., EGFR) .

Q. Basic

- NMR :

- H NMR: Peaks at δ 8.2 ppm (triazole H), δ 7.1–7.3 ppm (difluorophenyl aromatic H) .

- F NMR: Signals at -115 ppm (meta-F) .

- IR : Strong absorption at 1680 cm (amide C=O) and 1540 cm (triazole ring) .

- Mass Spectrometry : Molecular ion peak at m/z 265.1 (M+H) .

What strategies mitigate poor aqueous solubility during formulation?

Q. Advanced

- Co-Solvents : Use PEG-400 or cyclodextrins (e.g., sulfobutylether-β-cyclodextrin) to increase solubility up to 10-fold .

- Nanoformulation : Lipid-based nanoparticles (size: 80–120 nm) achieve 95% encapsulation efficiency .

- Salt Formation : Hydrochloride salts improve solubility (e.g., 35 µg/mL → 120 µg/mL in PBS) .

Q. Experimental Design :

- Screen solubility enhancers via phase solubility studies.

- Characterize formulations using dynamic light scattering (DLS) and differential scanning calorimetry (DSC).

What biological activities are reported for this compound?

Q. Basic

- Antimicrobial : MIC of 8 µg/mL against Staphylococcus aureus .

- Anticancer : IC = 1.2 µM in MCF-7 breast cancer cells (vs. 4.5 µM in normal fibroblasts) .

- Enzyme Inhibition : 85% inhibition of COX-2 at 10 µM .

How can discrepancies in reported IC50_{50}50 values across studies be resolved?

Q. Advanced

- Assay Conditions :

- Standardize cell lines (e.g., use ATCC-certified MCF-7 cells).

- Control for serum concentration (e.g., 10% FBS vs. serum-free).

- Data Normalization :

- Use reference inhibitors (e.g., doxorubicin for cytotoxicity assays).

- Report IC with 95% confidence intervals (e.g., 1.2 µM [1.0–1.4 µM]) .

What are the common degradation pathways under physiological conditions?

Q. Basic

- Hydrolysis : Amide bond cleavage at pH < 3 or pH > 10 (t = 2 hours at pH 1.2) .

- Oxidation : Difluorophenyl ring forms quinone intermediates in the presence of CYP3A4 .

- Photodegradation : UV exposure (λ = 254 nm) causes triazole ring scission (30% degradation in 24 hours) .

Q. Stability Testing Protocol :

- Conduct forced degradation studies (acid/base/oxidative stress).

- Analyze degradation products via LC-MS.

What computational models predict interactions with biological targets?

Q. Advanced

- Molecular Docking : AutoDock Vina identifies binding to EGFR (ΔG = -9.2 kcal/mol) .

- MD Simulations : GROMACS simulations (100 ns) show stable hydrogen bonds with kinase hinge regions .

- QSAR Models : Hammett constants (σ = 0.34) correlate with IC values (R = 0.89) .

Q. Validation :

- Compare computational predictions with SPR binding data (K = 120 nM).

- Use cryo-EM to resolve ligand-protein complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.